

Introduction: The Role of Galectin-3 in the Tumor Microenvironment

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Compound of Interest

Compound Name: GB1107

Cat. No.: B607606

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Galectin-3, a β -galactoside-binding lectin, is a key player in the tumor microenvironment, influencing cancer progression through various mechanisms.[1][2][3] It is highly expressed in aggressive cancers and its levels often correlate with poor survival, particularly in non-small cell lung cancer (NSCLC).[1][4] Galectin-3's multifaceted roles include promoting cell proliferation, conferring resistance to apoptosis, fostering angiogenesis, and facilitating metastasis.[1][2][5] Furthermore, it plays a crucial part in immune evasion by modulating the functions of immune cells, such as promoting the differentiation of M2-like tumor-associated macrophages (TAMs) and inhibiting the activity of cytotoxic T lymphocytes.[1][5] These diverse functions make Galectin-3 an attractive therapeutic target for cancer therapy.[1][6][7]

GB1107: A Novel, Orally Active Galectin-3 Inhibitor

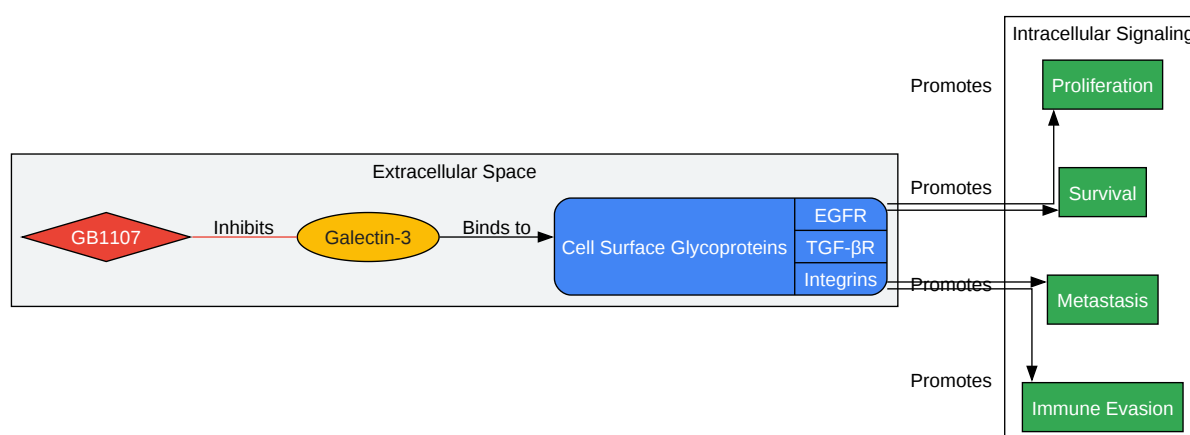
GB1107 is a small molecule inhibitor that selectively targets Galectin-3.[8][9] It is characterized by its high affinity for Galectin-3, with over 1000-fold selectivity compared to other galectins.[9] A significant advantage of **GB1107** is its good oral bioavailability and low clearance, making it a promising candidate for clinical development.[5][6][10]

Mechanism of Action of GB1107 in Cancer

GB1107 exerts its anti-cancer effects by competitively binding to the carbohydrate recognition domain (CRD) of Galectin-3, thereby blocking its interaction with various glycoproteins on the surface of cancer and immune cells.[7] This inhibition disrupts the downstream signaling pathways mediated by Galectin-3, leading to a multi-pronged attack on the tumor.

The primary mechanisms of action include:

- **Modulation of the Tumor Immune Microenvironment:** Treatment with **GB1107** has been shown to increase the polarization of TAMs towards an anti-tumor M1 phenotype and enhance the infiltration of CD8+ T-cells into the tumor.[\[1\]](#)[\[4\]](#)[\[6\]](#)[\[10\]](#)
- **Synergy with Immune Checkpoint Inhibitors:** **GB1107** potentiates the effects of anti-PD-L1 therapy by increasing the expression of cytotoxic effector molecules such as IFN γ , granzyme B, perforin-1, and Fas ligand, as well as the apoptotic marker, cleaved caspase-3.[\[1\]](#)[\[4\]](#)[\[6\]](#)[\[10\]](#) This suggests that **GB1107** can help turn "cold" tumors "hot," making them more responsive to immunotherapy.[\[1\]](#)
- **Inhibition of Tumor Growth and Metastasis:** By blocking Galectin-3, **GB1107** directly inhibits cancer cell adhesion, invasion, and proliferation.[\[1\]](#)[\[6\]](#)[\[11\]](#)[\[12\]](#) Preclinical studies have demonstrated its efficacy in reducing primary tumor growth and preventing metastatic spread in various cancer models.[\[1\]](#)[\[4\]](#)



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Caption: Galectin-3 signaling and its inhibition by **GB1107**.

Preclinical Efficacy of **GB1107**

Extensive preclinical studies have demonstrated the anti-tumor efficacy of **GB1107** in various cancer models, both as a monotherapy and in combination with other agents.

Quantitative Data from In Vivo Studies

Cancer Type	Animal Model	Cell Line	Treatment	Key Findings	Reference
Lung Adenocarcinoma	CD-1 Nude Mice	A549 (human)	10 mg/kg GB1107 daily (oral)	Significant reduction in tumor volume and weight.	[1] [13]
Lung Adenocarcinoma	C57Bl/6 Mice	LLC1 (murine)	10 mg/kg GB1107 daily (oral)	Significant reduction in tumor volume and weight; blocked metastasis.	[1] [13]
Lung Adenocarcinoma	C57Bl/6 Mice	LLC1 (murine)	10 mg/kg GB1107 + anti-PD-L1	49.5% reduction in tumor volume and 51.4% reduction in tumor weight compared to untreated controls.	[1]
Lung Metastasis	C57Bl/6 Mice	LLC1-luciferase	10 mg/kg GB1107 daily (oral)	79.2% reduction in tumor burden in the lungs.	[1] [5]
Gastric Cancer	Orthotopic mice	N/A	GB1107	Inhibition of tumor growth.	

Quantitative Data from In Vitro Studies

Cancer Type	Cell Line	Treatment	Assay	Key Findings	Reference
Thyroid Cancer	FTC-133, 8505C	GB1107	Cell Viability	No significant effect on cell viability.	[8]
Thyroid Cancer	FTC-133, 8505C	TD139 (another Gal-3 inhibitor)	Cell Viability	Dose-dependent reduction in cell viability.	[8]
Thyroid Cancer	FTC-133, 8505C	GB1107, TD139	Invasion	Suppression of anoikis resistance and invasive capacity.	[8][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of **GB1107**.

In Vivo Syngeneic Mouse Model of Lung Adenocarcinoma

- Cell Culture: Lewis Lung Carcinoma (LLC1) cells are cultured in appropriate media.
- Animal Model: C57Bl/6 mice are used.
- Tumor Implantation: 1 x 10⁶ LLC1 cells are injected subcutaneously into the flank of the mice.
- Treatment:
 - Mice are randomized into treatment groups (e.g., vehicle control, **GB1107**, anti-PD-L1, combination).

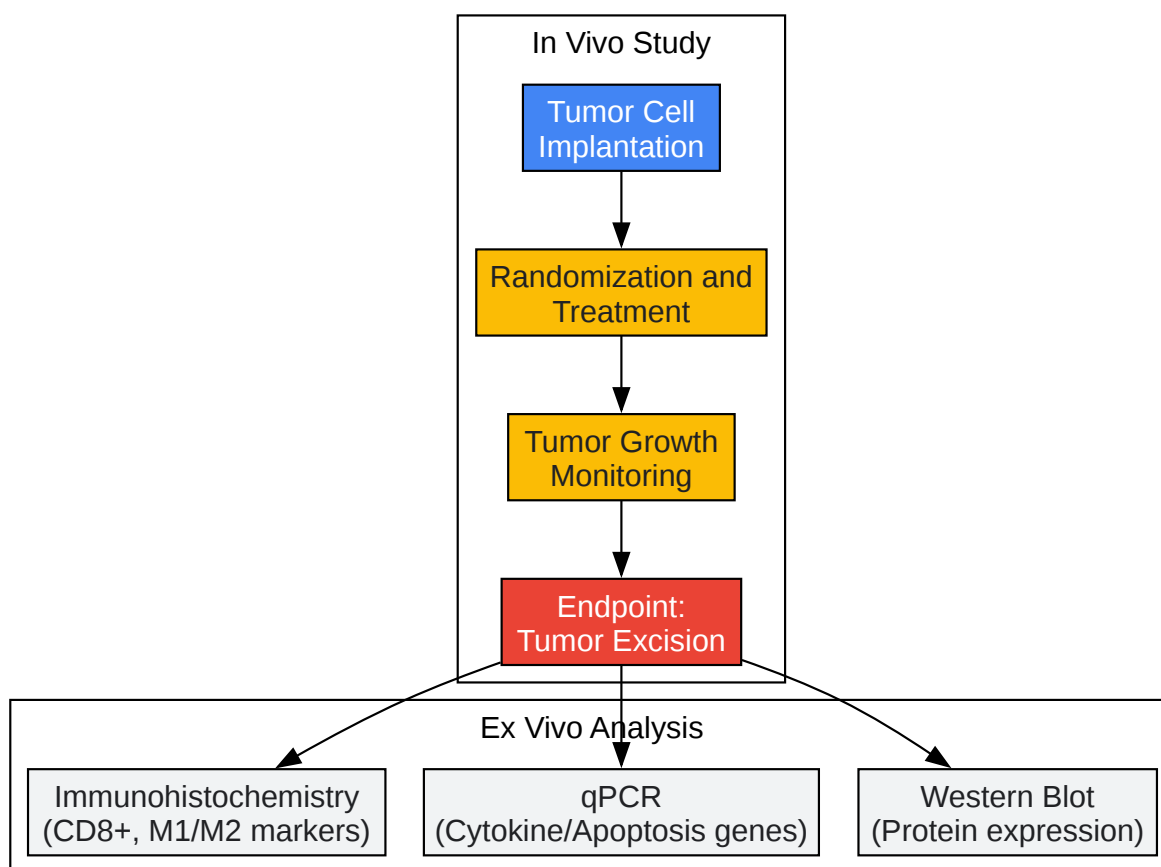
- **GB1107** (10 mg/kg) is administered daily via oral gavage.
- Anti-PD-L1 antibody is administered intraperitoneally twice weekly.
- Tumor Measurement: Tumor volume is measured regularly using calipers.
- Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., qPCR, Western blot, immunohistochemistry).

Quantitative Real-Time PCR (qPCR)

- RNA Extraction: Total RNA is extracted from tumor tissue or cells using a suitable kit.
- cDNA Synthesis: RNA is reverse-transcribed into cDNA.
- qPCR: qPCR is performed using specific primers for genes of interest (e.g., IFN γ , granzyme B, perforin-1, Fas ligand, cleaved caspase-3, and a housekeeping gene for normalization).
- Data Analysis: Relative gene expression is calculated using the $\Delta\Delta C_t$ method.

Western Blotting

- Protein Extraction: Protein lysates are prepared from tumor tissue or cells.
- Protein Quantification: Protein concentration is determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Galectin-3, cleaved caspase-3, β -actin) followed by HRP-conjugated secondary antibodies.
- Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.



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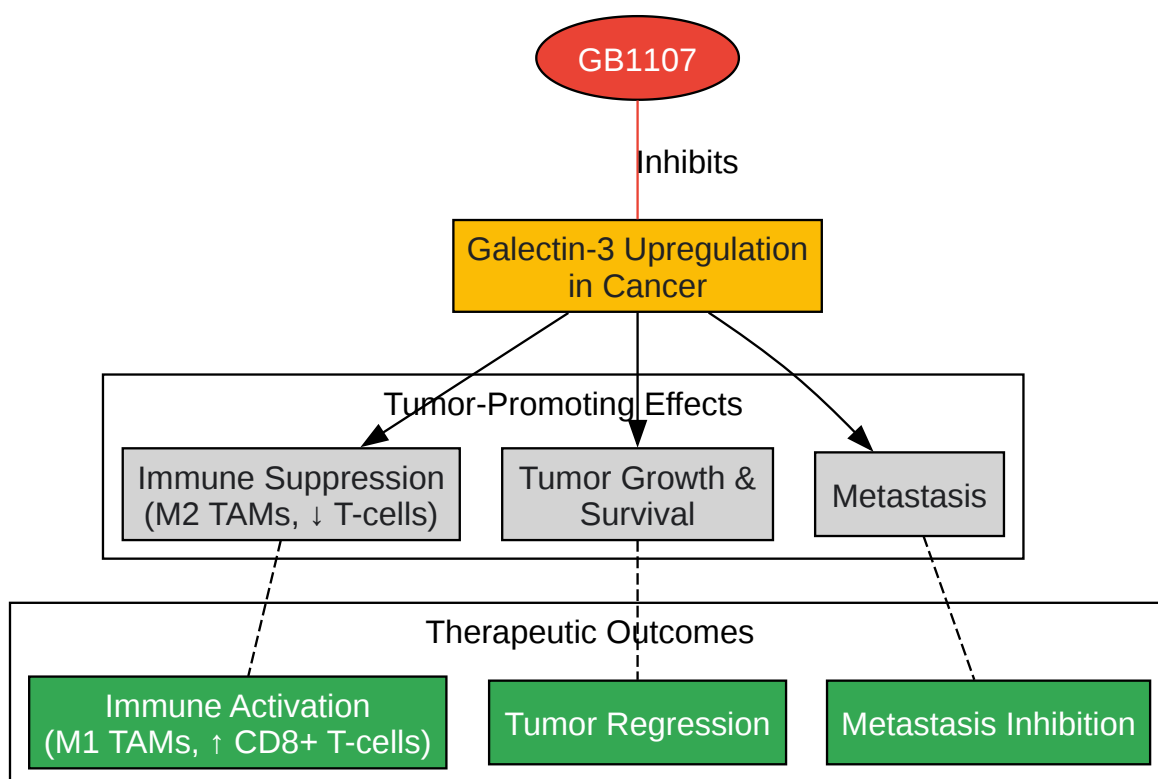
Caption: A typical experimental workflow for preclinical evaluation of **GB1107**.

Clinical Development of Galectin-3 Inhibitors

While **GB1107** has been extensively studied preclinically, its close analog, GB1211, has progressed into clinical trials.[10][14] Galecto Biotech has completed Phase I studies with GB1211 and initiated clinical studies in combination with atezolizumab for the treatment of non-small-cell lung cancer (NSCLC).[10][14] These trials will provide crucial data on the safety and efficacy of Galectin-3 inhibition in cancer patients.

Rationale for Targeting Galectin-3 with GB1107

The therapeutic strategy of using **GB1107** is based on a strong biological rationale. Galectin-3 is a central node in multiple cancer-promoting pathways. By inhibiting Galectin-3, **GB1107** can simultaneously disrupt tumor growth, metastasis, and immune evasion.



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Caption: Rationale for targeting Galectin-3 with **GB1107** in cancer therapy.

Conclusion and Future Directions

GB1107 has emerged as a promising, orally active Galectin-3 inhibitor with significant potential in cancer therapy. Its ability to modulate the tumor immune microenvironment and synergize with immune checkpoint inhibitors offers a novel therapeutic avenue, particularly for immunologically "cold" tumors. The ongoing clinical development of its analog, GB1211, is a critical step towards validating this therapeutic approach in patients.

Future research should focus on:

- Identifying predictive biomarkers to select patients most likely to respond to Galectin-3 inhibition.
- Exploring the efficacy of **GB1107** in a broader range of cancer types.
- Investigating novel combination strategies with other targeted therapies and immunotherapies.

The continued investigation of **GB1107** and other Galectin-3 inhibitors holds the promise of delivering new and effective treatments for patients with advanced cancers.

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